Kazusamycin B

Antifungal selectivity MIC profiling Antibacterial inactivity

Kazusamycin B (CAS 107140-30-7; synonyms: PD 124895, CL-1957E, Hydroxyleptomycin A) is a bacterial secondary metabolite originally isolated from the fermentation broth of Streptomyces sp. No.

Molecular Formula C32H46O7
Molecular Weight 542.7 g/mol
CAS No. 107140-30-7
Cat. No. B1678602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKazusamycin B
CAS107140-30-7
SynonymsPD 124895;  PD-124895;  PD124895;  Kazusamycin B; 
Molecular FormulaC32H46O7
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
InChIInChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+
InChIKeyOOQHBJFDAPXZJM-BBHORLQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kazusamycin B (CAS 107140-30-7): Procurement-Grade Overview of a Minor Leptomycin-Complex Polyketide with Differentiated Antifungal and Antitumor Selectivity


Kazusamycin B (CAS 107140-30-7; synonyms: PD 124895, CL-1957E, Hydroxyleptomycin A) is a bacterial secondary metabolite originally isolated from the fermentation broth of Streptomyces sp. No. 81-484 [1]. It is a hydroxylated analogue of Leptomycin A, belonging to the leptomycin/kazusamycin family of polyketide nuclear export inhibitors that covalently target CRM1/exportin 1 [2]. Kazusamycin B is a minor component of the leptomycin complex with molecular formula C₃₂H₄₆O₇ and molecular weight 542.7 g/mol, distinguished from Leptomycin A (C₃₂H₄₆O₆, MW 526.7) by the presence of an additional hydroxyl group at position 29 of the unsaturated branched-chain fatty acid backbone [3]. The compound exhibits a polypharmacology profile spanning antifungal, antitumor, and nuclear export inhibitory activities, with specific quantitative selectivity features that differentiate it from the more abundant major components Leptomycin A and Leptomycin B [1][4].

Why Kazusamycin B Cannot Be Simply Substituted by Leptomycin A, Leptomycin B, or Kazusamycin A in Research Procurement


Despite sharing a common biosynthetic origin and CRM1-targeting mechanism, members of the leptomycin/kazusamycin family exhibit non-redundant biological fingerprints that preclude simple interchange. Kazusamycin B is structurally defined as 29-hydroxyleptomycin A, whereas Kazusamycin A is 30-hydroxyleptomycin B—a regioisomeric hydroxylation difference that generates distinct hydrogen-bonding capacity, lipophilicity, and potentially CRM1-binding geometry [1]. Even when in vitro antitumor potency appears comparable—Yoshida et al. (1987) reported "no significant difference in effectiveness" between Kazusamycins A and B in direct comparative studies—divergence emerges in antifungal selectivity, cell cycle arrest phenotype, and in vivo tolerability profiles [2]. Furthermore, Leptomycin B, the most potent CRM1 inhibitor of the family (IC₅₀ 0.1–10 nM), is documented as having severely limited in vivo tolerability (MTD 2.5 mg/kg IV in HCT-116 xenograft mice) due to off-target toxicity, a constraint that may differ in degree for the hydroxylated minor congener Kazusamycin B [3]. Researchers procuring a leptomycin-family compound for nuclear export studies, antifungal screening, or in vivo tumor modeling must therefore select based on the specific quantitative selectivity, toxicity, and handling parameters of each congener rather than assuming functional equivalence.

Quantitative Differentiation Evidence for Kazusamycin B Against Closest In-Class Analogs: A Comparator-Driven Procurement Guide


Antifungal Selectivity: Kazusamycin B Exhibits Nanomolar Potency Against S. pombe with Documented Gram-Positive/Gram-Negative Inactivity, Contrasting with Broader-Spectrum Leptomycin B

Kazusamycin B displays a sharply defined antifungal spectrum with potent activity against Schizosaccharomyces pombe (MIC = 0.05 µg/ml; ~0.092 µM) and Rhizopus javanicus (MIC = 2.13 µg/ml; ~3.92 µM), while being explicitly inactive against both Gram-positive and Gram-negative bacteria at MIC >100 µg/ml, yielding a selectivity window exceeding 2,000-fold for S. pombe over bacteria [1][2]. In contrast, Leptomycin B (CI-940, CAS 87081-35-4) is broadly characterized as possessing both antifungal and antibacterial activity [3], with its primary antifungal targets reported as Schizosaccharomyces and Mucor species but without the same degree of documented quantitative bacterial inactivity at matched concentrations. Leptomycin A (CAS 87081-36-5) is described as less potent than Leptomycin B and active against S. pombe and Mucor rouxianus, though quantitative MIC values in µg/ml units are less systematically reported . The explicit, quantitative bacterial-inactivity boundary (MIC >100 µg/ml) documented for Kazusamycin B provides a defined selectivity parameter not equivalently established for the major congeners, which is relevant for researchers requiring a nuclear export inhibitor with minimal antibacterial confounding in co-culture or microbiome-adjacent experimental systems.

Antifungal selectivity MIC profiling Antibacterial inactivity Selectivity window

Cell Cycle Arrest Phenotype: Kazusamycin B Produces G1-Phase-Specific Arrest with Rapid Nuclear Condensation, Distinguished from the Dual G1/G2 Arrest of the Broader Leptomycin Family

Kazusamycin B at 5 ng/ml (~9.2 nM) arrests synchronized L1210 murine leukemia cells specifically at the G1 phase of the cell cycle, with nuclear condensation morphologically evident within 4 hours of exposure, as demonstrated by flow cytometric analysis and microscopic examination [1]. This G1-specific arrest is accompanied by moderate but specific inhibition of RNA synthesis at 2 hours, posited as a secondary consequence of antibiotic-induced nuclear structural abnormalities [1]. By contrast, members of the broader leptomycin complex (including Leptomycins A and B) are described as inducing cell cycle arrest in both G1 and G2 phases in yeast and mammalian cells [2]. The G1-phase-restricted arrest phenotype of Kazusamycin B at low nanomolar concentrations may reflect differential CRM1-cargo recognition or nuclear export substrate selectivity arising from its distinct 29-hydroxylation pattern, providing a functionally distinct tool for cell cycle studies where G2-phase confounding must be excluded.

Cell cycle arrest G1 phase specificity Nuclear condensation L1210 leukemia

HIV-1 Rev Nuclear Export Inhibition: Kazusamycin B IC₅₀ of 6.3 nM Compared with Leptomycin B EC₅₀ of 4.4 nM in Orthologous Rev Translocation Assays

Kazusamycin B inhibits the nuclear-to-cytosolic translocation of the HIV-1 regulatory protein Rev in HeLa cells expressing Rev, with an IC₅₀ of 6.3 nM [1][2]. In a comparable Rev translocation assay (RTA) format, Leptomycin B demonstrated an EC₅₀ of 2.4 ng/ml, corresponding to approximately 4.4 nM (MW 540.7) [3]. Both compounds operate within the low nanomolar range as CRM1-mediated nuclear export inhibitors, yet the approximately 1.4-fold potency difference, while modest, is measurable under defined assay conditions. Furthermore, Kazusamycin B was identified alongside Leptomycin A, Leptomycin B, and Kazusamycin A in a high-throughput Rev translocation screen of Streptomyces extracts, confirming that all four congeners inhibit Rev nuclear export at nanomolar concentrations [4]. The availability of a defined Rev translocation IC₅₀ for Kazusamycin B (6.3 nM) enables quantitative benchmarking when selecting among family members for HIV-1 Rev-dependent export studies, particularly where the slightly reduced potency relative to Leptomycin B may be offset by the differentiated antifungal selectivity or cell cycle arrest phenotype described in companion evidence items.

Nuclear export inhibition HIV Rev translocation CRM1 inhibition Antiviral screening

Cytotoxicity Fingerprint Across Six Murine and Human Tumor Cell Lines: Kazusamycin B IC₅₀ Values Enable Cell-Line-Specific Selection Versus Leptomycin B

Kazusamycin B exhibits a quantitatively defined cytotoxicity profile across six tumor cell lines following 72-hour continuous exposure: L1210 (IC₅₀ = 1.8 ng/ml; ~3.3 nM), P388/S (IC₅₀ = 2.0 ng/ml; ~3.7 nM), B16 melanoma (IC₅₀ = 0.7 ng/ml; ~1.3 nM), HeLa S3 (IC₅₀ = 1.8 ng/ml; ~3.3 nM), L5178Y-ML (IC₅₀ = 10.0 ng/ml; ~18.4 nM), and L929 (IC₅₀ = 1.0 ng/ml; ~1.8 nM) . Notably, B16 melanoma cells exhibit approximately 2.6-fold greater sensitivity to Kazusamycin B than L1210 cells, suggesting melanoma-selective vulnerability within this compound's activity spectrum. For comparison, Leptomycin B displays IC₅₀ values of 0.4 nM (SiHa), 0.3 nM (HCT-116), and 0.4 nM (SKNSH) after 72-hour exposure, with an averaged IC₅₀ of 4.23 nM across 15 sarcoma lines . While both compounds operate in the low nanomolar range, the availability of a systematically measured six-cell-line IC₅₀ panel for Kazusamycin B enables more granular cell-type-specific selection for in vitro experimental design compared with the less comprehensively profiled Leptomycin A or Kazusamycin A, for which comparable multi-line IC₅₀ datasets are not equivalently aggregated in the primary literature.

Cytotoxicity panel IC₅₀ profiling Tumor cell line selectivity B16 melanoma

In Vivo Activity Against Doxorubicin-Resistant P388 Leukemia and Multi-Organ Metastatic Models: A Differentiated In Vivo Efficacy Spectrum

Kazusamycin B, administered by intraperitoneal injection, demonstrated in vivo antitumor efficacy against a broad panel of murine tumor models including S180 sarcoma, P388 leukemia, EL-4 lymphoma, and B16 melanoma [1]. Critically, it retained activity against doxorubicin-resistant P388 leukemia, indicating that its antitumor mechanism circumvents multidrug resistance pathways that limit anthracycline efficacy [1]. Furthermore, Kazusamycin B inhibited hepatic metastases of L5178Y-ML, pulmonary metastases of 3LL (Lewis lung carcinoma), and growth of human mammary carcinoma MX-1 xenografted into nude mice [1]. For comparison, CI-940 (Leptomycin B) similarly retained full in vitro activity against adriamycin-resistant P388 and demonstrated in vivo efficacy in P388, L1210, B16 melanoma, and mammary adenocarcinoma 16/C models, but was selected for clinical development based on its broader seven-tumor-model activity profile [2]. The maximum tolerated dose (MTD) for Kazusamycin B was markedly dependent on tumor model—substantially higher in mice bearing subcutaneous tumors than in those with ascitic P388 leukemia—and intermittent administration reduced cumulative toxicity without compromising therapeutic effect [1]. By contrast, Leptomycin B's in vivo application is constrained by an MTD of 2.5 mg/kg (single IV dose) in HCT-116 xenograft mice and documented off-target toxicity that has precluded therapeutic development . Kazusamycin B's demonstrated activity specifically in hepatic and pulmonary metastasis models, combined with its activity in doxorubicin-resistant disease, constitutes a quantitatively documented in vivo efficacy spectrum that is not identically replicated by Leptomycin A (limited in vivo data) or Leptomycin B (well-studied but toxicity-limited).

Doxorubicin resistance Metastasis models In vivo antitumor efficacy MX-1 xenograft

Evidence-Based Research and Industrial Application Scenarios for Kazusamycin B Procurement


Nuclear Export Mechanism Studies Requiring G1-Phase-Specific CRM1 Inhibition Without G2/M Confounding

Researchers investigating cell cycle phase-specific roles of CRM1-mediated nuclear export should procure Kazusamycin B over Leptomycin B when experimental design requires exclusive G1-phase arrest. At 5 ng/ml (~9.2 nM), Kazusamycin B produces G1-specific cell cycle arrest in L1210 cells with nuclear condensation within 4 hours and no reported G2-phase arrest, whereas Leptomycin B and other family members induce mixed G1/G2 arrest [1][2]. This G1 exclusivity, combined with the well-characterized HIV-1 Rev translocation IC₅₀ of 6.3 nM [3], enables cleaner dissection of G1-dependent nuclear export substrates without the confounding cell cycle effects that accompany Leptomycin B treatment at comparable concentrations.

Antifungal Selectivity Screening in Microbiome-Adjacent or Co-Culture Systems Requiring Documented Antibacterial Inactivity

For antifungal discovery programs or chemical biology studies involving fungal-bacterial co-cultures, Kazusamycin B provides an experimentally defined selectivity window: potent antifungal activity against S. pombe (MIC = 0.05 µg/ml) and R. javanicus (MIC = 2.13 µg/ml) with explicitly documented inactivity against Gram-positive and Gram-negative bacteria at concentrations up to >100 µg/ml [1][2]. This >2,000-fold selectivity ratio enables nuclear export inhibition in fungal cells without collateral antibacterial effects that could confound co-culture or microbiome-adjacent experimental readouts, a selectivity parameter not equivalently quantified for Leptomycin A or Leptomycin B [3].

In Vivo Preclinical Programs Targeting Doxorubicin-Resistant Tumors and Organ-Specific Metastasis Models

Preclinical oncology programs focused on chemoresistant or metastatic disease should evaluate Kazusamycin B based on its demonstrated in vivo efficacy against doxorubicin-resistant P388 leukemia, hepatic metastases of L5178Y-ML, and pulmonary metastases of 3LL in murine models [1]. The compound's efficacy in these specific resistant and metastatic contexts, combined with the finding that intermittent dosing schedules reduce cumulative toxicity without sacrificing therapeutic effect [1], provides a dosing-regimen-informed rationale for in vivo experimental design. While Leptomycin B (CI-940) covers a broader panel of tumor models, its severely limited in vivo tolerability (MTD 2.5 mg/kg IV) may constrain protracted dosing regimens [2]; Kazusamycin B may offer a more favorable therapeutic window in certain model systems, though direct head-to-head MTD comparison in the same model remains unavailable.

Structure-Activity Relationship (SAR) Studies of Leptomycin-Family CRM1 Inhibitors Leveraging Regioisomeric Hydroxylation Patterns

Medicinal chemistry and natural product SAR programs investigating the impact of hydroxylation position on CRM1 binding affinity, nuclear export substrate selectivity, and in vivo tolerability should procure Kazusamycin B as the 29-hydroxyleptomycin A (HLPT A) regioisomer, distinct from Kazusamycin A which is 30-hydroxyleptomycin B (HLPT B) [1]. This regioisomeric pair enables direct comparison of hydroxyl group placement on the polyketide backbone while controlling for the core leptomycin scaffold. The differential G1 versus G1/G2 arrest phenotypes and the distinct antifungal selectivity profiles of these regioisomers suggest that hydroxylation position modulates CRM1-cargo recognition, making this pair valuable for probing the structural determinants of nuclear export inhibition specificity [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kazusamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.